Improved Species Selectivity vs. DSM265
DSM421 exhibits superior species selectivity compared to its predecessor DSM265, a critical advantage for preclinical development. The inhibitory activity of DSM421 is reduced 10-fold towards rodent DHODH enzymes and 2.2-fold against the dog enzyme, whereas DSM265 is less selective against these non-target species [1]. This reduced off-target inhibition in animal models is expected to minimize confounding toxicology findings, thereby streamlining the path to clinical development.
| Evidence Dimension | Species Selectivity (Fold reduction in DHODH inhibition vs. PfDHODH) |
|---|---|
| Target Compound Data | 10-fold reduction (rodent); 2.2-fold reduction (dog) |
| Comparator Or Baseline | DSM265 |
| Quantified Difference | Superior selectivity for rodent (10x vs. DSM265's lower selectivity) and dog (2.2x vs. DSM265's lower selectivity) DHODH enzymes. |
| Conditions | In vitro enzyme inhibition assay against recombinant rodent and dog DHODH enzymes. |
Why This Matters
This matters for procurement because DSM421 is designed to be a more efficient development candidate, reducing the risk of species-specific toxicity flags in preclinical safety studies, a key differentiator for lead optimization programs.
- [1] Phillips MA, White KL, Kokkonda S, Deng X, White J, El Mazouni F, Marsh KC, Tomchick DR, Manjalanagara K, Rudra KR, et al. A Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitor with Improved Drug-like Properties for Treatment and Prevention of Malaria. ACS Infect Dis. 2016;2(12):945-957. View Source
